molecular formula C12H12F3N3 B15281505 [4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine

[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine

Cat. No.: B15281505
M. Wt: 255.24 g/mol
InChI Key: WDVKDMUOFAUURW-UHFFFAOYSA-N
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Description

[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine is a compound that features an imidazole ring substituted with a trifluoromethyl group and a phenylmethanamine moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction but can include various substituted imidazole derivatives

Scientific Research Applications

[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties make it effective in modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives like clemizole, etonitazene, and omeprazole. Compared to these, [4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine

InChI

InChI=1S/C12H12F3N3/c1-18-7-10(12(13,14)15)17-11(18)9-4-2-8(6-16)3-5-9/h2-5,7H,6,16H2,1H3

InChI Key

WDVKDMUOFAUURW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)CN)C(F)(F)F

Origin of Product

United States

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